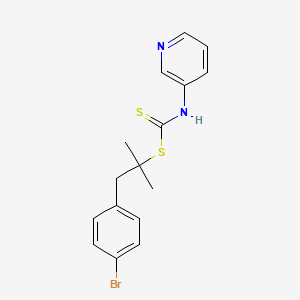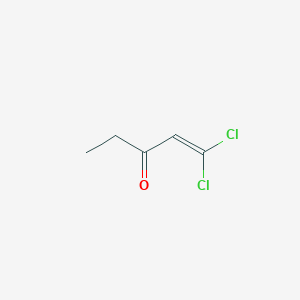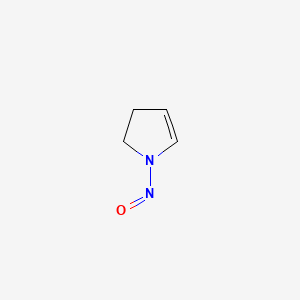![molecular formula C11H13NO5 B14680559 2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate CAS No. 38491-33-7](/img/structure/B14680559.png)
2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate is an organic compound with a molecular formula of C11H13NO4 It is a derivative of benzoic acid and is characterized by the presence of a hydroxyethyl group and a methylcarbamoyl group attached to the benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-hydroxyethyl methylcarbamate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the methylcarbamoyl moiety can be reduced to form an amine.
Substitution: The benzoate core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 2-Carboxyethyl 4-[(methylcarbamoyl)oxy]benzoate.
Reduction: 2-Hydroxyethyl 4-[(methylamino)oxy]benzoate.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug delivery systems.
Industry: It is used in the production of polymers and coatings due to its ability to form stable films.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The methylcarbamoyl group can interact with enzymes and receptors, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(2-hydroxyethyl)carbamoyl]benzoate: Similar structure but with a methyl ester group instead of a hydroxyethyl group.
Ethyl 4-[(methylcarbamoyl)oxy]benzoate: Similar structure but with an ethyl ester group instead of a hydroxyethyl group.
2-Hydroxyethyl 4-[(ethylcarbamoyl)oxy]benzoate: Similar structure but with an ethylcarbamoyl group instead of a methylcarbamoyl group.
Uniqueness
2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate is unique due to the presence of both hydroxyethyl and methylcarbamoyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a versatile compound for various applications.
Properties
CAS No. |
38491-33-7 |
|---|---|
Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
2-hydroxyethyl 4-(methylcarbamoyloxy)benzoate |
InChI |
InChI=1S/C11H13NO5/c1-12-11(15)17-9-4-2-8(3-5-9)10(14)16-7-6-13/h2-5,13H,6-7H2,1H3,(H,12,15) |
InChI Key |
GASJIPPAORGFPX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=C(C=C1)C(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14680477.png)
![[(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid](/img/structure/B14680485.png)


![ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene](/img/structure/B14680491.png)







![1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone](/img/structure/B14680539.png)

